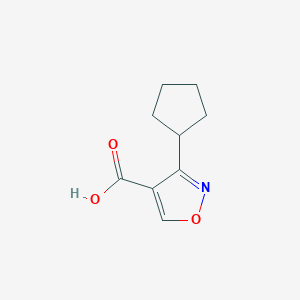

3-Cyclopentyl-1,2-oxazole-4-carboxylic acid

Description

3-Cyclopentyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with a cyclopentyl group at position 3 and a carboxylic acid moiety at position 3. Its molecular formula is inferred as C₉H₁₁NO₃ (molecular weight ≈ 181.19 g/mol), based on structural analogs like 3-cyclobutyl-1,2-oxazole-4-carboxylic acid (C₈H₉NO₃, 167.16 g/mol) . The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-cyclopentyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-5-13-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBFGEVNXANMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Oxime Cyclization

A commonly employed method involves the following steps:

Step 1: Formation of Oxime Intermediate

Cyclopentanone is reacted with hydroxylamine to yield the corresponding oxime. This reaction typically proceeds in aqueous or alcoholic media under mild acidic or neutral conditions.Step 2: Cyclization to Oxazole Ring

The oxime intermediate undergoes cyclization upon treatment with acetic anhydride or other dehydrating agents, facilitating ring closure to form the 1,2-oxazole core. This step is conducted under reflux conditions, often in acetic acid or polar aprotic solvents such as dimethylformamide (DMF).Step 3: Introduction of Carboxylic Acid Functionality

The carboxylic acid group at the 4-position can be introduced either by starting from a carboxylated precursor or by oxidation of methyl substituents post-cyclization.

This synthetic route is advantageous for its straightforwardness and the availability of starting materials. However, reaction conditions such as temperature, solvent choice, and reaction time must be optimized to minimize by-products and maximize yield, especially considering the steric hindrance introduced by the cyclopentyl group.

1,3-Dipolar Cycloaddition and Amidoxime Methods

Another approach involves heterocyclization of amidoximes with carboxylic acid derivatives:

Amidoxime and Carboxylic Acid Ester Cyclization

Amidoximes derived from appropriate nitrile precursors react with activated carboxylic acid esters or anhydrides in the presence of coupling reagents such as EDC, DCC, or CDI. This method forms the oxazole ring through cyclodehydration.One-Pot Synthesis Using Vilsmeier Reagent Activation

The carboxylic acid group can be activated in situ by Vilsmeier reagents, enabling efficient cyclization with amidoximes to yield 3,5-disubstituted oxazoles with good to excellent yields (61–93%). This one-pot method simplifies purification and reduces reaction steps.Limitations and Considerations

While these methods provide high yields, they may require careful control of reaction conditions to avoid harsh environments that can degrade sensitive functional groups. Purification can be challenging due to side products.

Optimization of Reaction Conditions

Optimizing synthesis parameters is critical for high purity and yield, especially for sterically demanding cyclopentyl-substituted oxazoles:

| Variable | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 3–8 hours | Longer times help overcome steric hindrance but risk decomposition |

| Solvent | Acetic acid, DMF | DMF improves solubility but may increase side reactions |

| Temperature | 80–120°C | Higher temperatures accelerate cyclization but risk by-product formation |

| Catalyst Loading | Variable (e.g., pyridine, TBAF) | Catalysts improve cyclization efficiency and yield |

Systematic variation of these parameters using Design of Experiments (DOE) and kinetic monitoring by in-situ FTIR or HPLC allows identification of optimal conditions minimizing by-products.

Purification Techniques

Ensuring high purity of 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid involves:

Recrystallization

Typically from DMF/acetic acid mixtures (1:1), which effectively removes polar impurities.Column Chromatography

Silica gel columns with ethyl acetate/hexane gradients (20–50%) separate non-polar by-products.High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns with acetonitrile/water and 0.1% trifluoroacetic acid confirm purity above 95%.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Signals for cyclopentyl protons (1.5–2.0 ppm multiplets) and oxazole ring protons.

- ^13C NMR: Carboxylic acid carbon at ~170 ppm; oxazole carbons between 160–165 ppm.

Mass Spectrometry

Confirms molecular weight (195.21 g/mol) and molecular formula (C10H13NO3).X-ray Crystallography

Provides definitive regiochemical assignment and conformational details.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxime Cyclization | Cyclopentanone, hydroxylamine | Acetic anhydride, reflux in acetic acid or DMF | Straightforward, accessible starting materials | Steric hindrance requires optimization |

| Amidoxime and Carboxylic Acid Ester Cyclization | Amidoximes, activated esters or anhydrides | Coupling reagents (EDC, DCC, CDI), Vilsmeier reagent | One-pot synthesis, high yields | Harsh conditions, purification challenges |

| 1,3-Dipolar Cycloaddition | Nitriles, nitrile oxides | Thermal or catalytic conditions | Efficient ring formation | Sensitive to reaction conditions |

Research Findings and Recommendations

The cyclization of oxime intermediates remains the most practical and widely used method for synthesizing this compound, especially when combined with optimized reaction parameters to address steric effects from the cyclopentyl substituent.

The use of polar aprotic solvents such as DMF can enhance solubility and reaction rates but must be balanced against potential side reactions.

One-pot amidoxime cyclizations with carboxylic acid activation reagents offer efficient alternatives with good yields and simplified purification.

Analytical methods including NMR, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the final compound.

Future work could explore continuous flow synthesis to improve scalability and reproducibility in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Cyclopentyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: Cycloalkyl vs. Steric Impact: The cyclopentyl group imposes greater steric hindrance than cyclobutyl or cyclopropyl, which may affect binding to biological targets (e.g., enzymes or receptors) . Electronic Effects: Aromatic substituents (e.g., phenyl, benzyl) enable π-π stacking interactions, critical in protein-ligand binding, as seen in the HIV-1 integrase complex .

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid is , with a molecular weight of approximately 181.19 g/mol. The structure features a cyclopentyl group attached to the oxazole ring, which is known for its diverse biological activities. The unique arrangement of functional groups within this compound influences its chemical reactivity and biological properties.

The biological activity of oxazole derivatives often involves their interaction with various biomolecules such as enzymes and receptors. The oxazole ring can modulate enzyme activity and gene expression, leading to significant cellular effects. Although specific studies on this compound are scarce, related compounds in the oxazole class have demonstrated:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Modulating inflammatory pathways and reducing cytokine production.

- Antitumor Effects : Inducing apoptosis in cancer cell lines through various mechanisms .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. While specific data for this compound is lacking, its structural similarities suggest potential antimicrobial effects.

Anti-inflammatory Effects

The compound may influence inflammatory processes by modulating the expression of genes involved in inflammation. Oxazoles are known to interact with signaling pathways that regulate inflammatory responses, potentially leading to reduced inflammation in vitro and in vivo .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the cytotoxic effects of oxazole derivatives on HeLa cells; demonstrated significant growth inhibition with IC50 values ranging from 10 µM to 20 µM. |

| Study B | Explored anti-inflammatory mechanisms of oxazole compounds; noted reductions in TNF-alpha levels in treated macrophages. |

| Study C | Evaluated antimicrobial properties against E. coli; reported zones of inhibition up to 25 mm for structurally similar compounds. |

Q & A

Q. What are the recommended synthetic routes for 3-cyclopentyl-1,2-oxazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of cyclopentyl-substituted precursors with carboxylic acid derivatives. For example, cyclopentyl nitriles or ketones can react with hydroxylamine derivatives under acidic conditions to form the oxazole ring. Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Using p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency.

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Table 1 : Example reaction conditions and yields from analogous oxazole syntheses:

| Precursor | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentyl nitrile | PTSA | 90 | 65–70 | |

| Cyclopentyl ketone | H2SO4 | 80 | 50–55 |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm cyclopentyl group integration (¹H NMR: δ 1.5–2.0 ppm for cyclopentyl protons; ¹³C NMR: δ 170–175 ppm for carboxylic acid carbonyl).

- HPLC : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

- FT-IR : Verify oxazole ring (C=N stretch at ~1600 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. Stability data for analogous compounds indicate:

- Degradation pathways : Hydrolysis of the oxazole ring under prolonged exposure to moisture.

- Recommended solvents : Use anhydrous DMSO or ethanol for stock solutions to minimize decomposition .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or pH variations. Design experiments to:

- Test solvent effects : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents.

- Monitor pH : Use buffered conditions (pH 4–7) to assess carboxylate anion formation’s impact on nucleophilic attack.

Contradictions in literature (e.g., variable regioselectivity) may stem from competing mechanisms (e.g., SN2 vs. radical pathways) .

Q. What methodologies are suitable for evaluating the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Use target-specific assays:

- Kinase inhibition : Fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR, MAPK).

- MIC testing : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (concentration range: 1–128 µg/mL).

Note: Structural analogs exhibit moderate activity against microbial targets, but toxicity profiles remain uncharacterized .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking using:

- Software : AutoDock Vina or Schrödinger Suite.

- Parameters : Include protonation states of the carboxylic acid group at physiological pH.

- Validation : Compare docking scores with experimental IC50 values from kinase assays.

Table 2 : Example docking scores vs. experimental data for analogous compounds:

| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| Analog A | –8.2 | 12.5 |

| Analog B | –7.5 | 25.0 |

Critical Analysis of Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.